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Cat. No.: B12386182 Get Quote

C105SR: A Comparative Analysis of a Novel
Cyclophilin Inhibitor
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor,

C105SR, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV),

and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against

Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP)

and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

Potency Comparison of Cyclophilin Inhibitors
The following table summarizes the available quantitative data on the potency of C105SR and

other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of

CypD, a key mitochondrial protein implicated in cell death pathways.
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Inhibitor Target/Assay IC50 / K0.5 (nM) Source

C105SR mPTP Opening 5 [1]

Ca2+-induced

Mitochondrial Swelling
9 ± 1 [2]

C105 (parent

compound of

C105SR)

CypD PPIase Activity 100 ± 20 [2]

Cyclosporin A (CsA) CypD PPIase Activity 20 ± 3 [2]

Ca2+-induced

Mitochondrial Swelling
50 ± 10 [2]

Alisporivir (ALV) CypD PPIase Activity 30 ± 5 [2]

Ca2+-induced

Mitochondrial Swelling
50 ± 20 [2]

Sanglifehrin A (SfA) CypD PPIase Activity 2 [3][4]

Note: The IC50 value for the CypD PPIase activity of C105SR is for its parent compound,

C105. C105SR is the more active SR diastereoisomer of C105 and has shown superior

mitoprotective properties.[2][5]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz.
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Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the

inhibitory action of C105SR.
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Workflow for Chymotrypsin-Coupled PPIase Inhibition Assay
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Caption: General experimental workflow for determining PPIase inhibitory activity.
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Detailed Experimental Protocols
Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Activity
Assay (Chymotrypsin-Coupled)
This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The

trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be

quantified spectrophotometrically.

Materials:

Recombinant human Cyclophilin D (CypD)

α-Chymotrypsin

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8

Test inhibitors (C105SR, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)

96-well microplate

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of recombinant human CypD in assay buffer.

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470

mM LiCl.

Prepare serial dilutions of the test inhibitors in the assay buffer.

Assay Protocol:
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In a 96-well plate, add the assay buffer.

Add the desired concentration of the test inhibitor to the respective wells.

Add the CypD solution to all wells except the negative control.

Add the α-chymotrypsin solution to all wells.

Pre-incubate the plate at 10°C for 10 minutes.

Initiate the reaction by adding the substrate solution to all wells.

Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes

using a spectrophotometer.

Data Analysis:

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance

versus time curve.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP)
Opening Assay (Calcein-AM)
This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of

calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore

opens.[5]

Materials:

Hepatocytes or other suitable cell line

Calcein-AM

Cobalt (II) Chloride (CoCl₂)
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Ionomycin (as a positive control for mPTP opening)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorescence microscope or plate reader

Test inhibitors (C105SR, CsA, ALV)

Procedure:

Cell Preparation and Staining:

Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence

imaging.

Wash the cells with HBSS.

Load the cells with Calcein-AM (typically 1 µM) in HBSS for 30 minutes at 37°C.

Wash the cells twice with HBSS to remove excess Calcein-AM.

Inhibitor Treatment and mPTP Induction:

Incubate the cells with various concentrations of the test inhibitors for a specified period.

Add CoCl₂ (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence,

leaving the mitochondrial calcein fluorescent.

Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or

by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia

followed by reoxygenation).

Fluorescence Measurement and Analysis:

Monitor the fluorescence of mitochondrial calcein over time using a fluorescence

microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).
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A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing

CoCl₂ to enter and quench the calcein.

Quantify the rate of fluorescence decay for each condition.

Calculate the percentage of mPTP opening inhibition by the test compounds compared to

the untreated control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

This guide provides a foundational comparison of C105SR's potency and the experimental

context for its evaluation. Further research and direct comparative studies will continue to

elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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